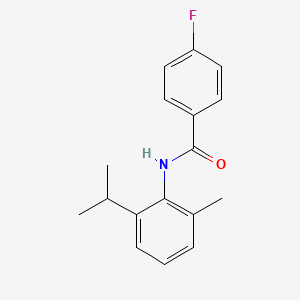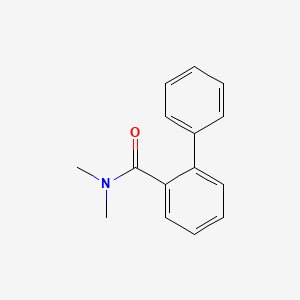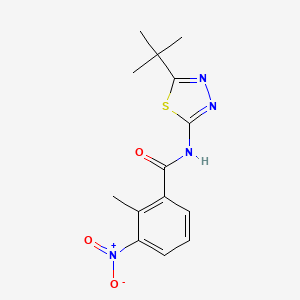![molecular formula C18H21N3O2S B5874686 N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
作用机制
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide selectively binds to the active site of BTK, preventing its activation and downstream signaling. BTK is a key component of the B cell receptor signaling pathway, which is essential for B cell development and activation. Inhibition of BTK by N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide leads to decreased B cell proliferation and survival, resulting in anti-tumor and immunomodulatory effects.
Biochemical and Physiological Effects
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit BTK phosphorylation and downstream signaling, leading to decreased proliferation and survival of B cells. In preclinical studies, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also been shown to decrease the production of pro-inflammatory cytokines and chemokines, indicating its potential as an immunomodulatory agent. N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.
实验室实验的优点和局限性
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has several advantages as a research tool, including its high selectivity for BTK and its potent anti-tumor and immunomodulatory effects. However, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has some limitations, including its relatively short half-life and potential off-target effects. Additionally, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide may not be suitable for certain research applications due to its specific mechanism of action and target.
未来方向
There are several future directions for the development and application of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One potential direction is the combination of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide with other agents, such as immune checkpoint inhibitors or chemotherapy, to improve its efficacy in treating B cell malignancies. Another direction is the investigation of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to optimize the pharmacokinetic properties of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 4-propionylpiperazine and the subsequent coupling with 2-thiophenecarboxylic acid. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to improve the yield and purity of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
科学研究应用
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide demonstrated potent anti-tumor activity, inducing apoptosis and inhibiting B cell receptor signaling. N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)21-11-9-20(10-12-21)15-7-4-3-6-14(15)19-18(23)16-8-5-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWOYPZYDFDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)

![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)
